RGD peptide (GRGDNP) (TFA)

描述

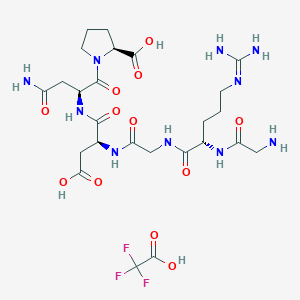

RGD肽 (GRGDNP) (TFA) 是一种由甘氨酸、精氨酸、甘氨酸、天冬氨酸、天冬酰胺和脯氨酸组成的合成肽。它以其抑制整合素-配体相互作用的能力而闻名,特别是通过竞争性抑制整合素 α5β1 与细胞外基质 (ECM) 的结合。 这种肽在细胞粘附、迁移、生长和分化中起着至关重要的作用 .

准备方法

合成路线和反应条件

RGD肽 (GRGDNP) (TFA) 的合成通常涉及固相肽合成 (SPPS)。这种方法允许将氨基酸依次添加到固定在固体树脂上的生长肽链中。该过程包括以下步骤:

树脂装载: 将第一个氨基酸连接到固体树脂上。

脱保护: 去除氨基酸上的保护基,以允许添加下一个氨基酸。

偶联: 将下一个氨基酸(在其氨基上受到保护)活化并偶联到生长的肽链上。

重复: 重复步骤 2 和 3,直到获得所需的肽序列。

裂解和纯化: 从树脂上裂解肽并进行纯化,通常使用高效液相色谱 (HPLC)。

工业生产方法

RGD肽 (GRGDNP) (TFA) 的工业生产遵循类似的原理,但在更大的规模上进行。自动肽合成器用于提高效率和一致性。 该过程针对产量和纯度进行了优化,并实施了严格的质量控制措施,以确保最终产品满足所需规格 .

化学反应分析

反应类型

RGD肽 (GRGDNP) (TFA) 主要经历以下类型的反应:

氧化: 肽可以被氧化,特别是在存在的情况下在蛋氨酸和半胱氨酸残基处。

还原: 如果有的话,二硫键可以还原为游离硫醇。

取代: 氨基酸残基可以被取代以修饰肽的性质。

常见试剂和条件

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。

取代: 氨基酸衍生物和偶联试剂,如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt)。

主要形成的产物

科学研究应用

Cancer Therapy

The ability of RGD peptide (GRGDNP) (TFA) to inhibit integrin-ligand interactions has made it a valuable tool in cancer research. Here are some notable applications:

- Inhibition of Tumor Growth : Studies have shown that RGD peptides can significantly inhibit the growth of tumors by interfering with cell adhesion processes critical for metastasis. For instance, poly RGD peptides demonstrated strong anti-adhesive properties that inhibited melanoma growth in vivo .

- Cytotoxicity Studies : In vitro studies indicate that GRGDNP exhibits cytotoxic effects on certain cancer cell lines under serum-free conditions, highlighting its potential as a therapeutic agent against tumors .

Tissue Engineering

RGD peptides are widely used in tissue engineering due to their ability to promote cell adhesion and proliferation on biomaterials:

- Surface Modification : Incorporating RGD sequences into biomaterial surfaces enhances cell attachment and growth, which is essential for developing effective scaffolds for tissue regeneration .

Drug Delivery Systems

RGD peptides can be utilized in targeted drug delivery systems:

- Targeting Cancer Cells : By conjugating drugs with RGD peptides, researchers can enhance the specificity of drug delivery to integrin-expressing tumor cells, thereby improving therapeutic efficacy while minimizing side effects .

Case Studies

作用机制

RGD肽 (GRGDNP) (TFA) 通过与细胞表面上的整合素受体结合而发挥其作用,特别是整合素 α5β1。这种结合抑制了整合素与细胞外基质之间的相互作用,导致细胞粘附和迁移的破坏。 此外,该肽通过诱导构象变化以增强前 caspase-3 的活化和自加工来促进细胞凋亡 .

相似化合物的比较

类似化合物

RGD肽 (GRGDSP): RGD肽的另一种变体,用丝氨酸代替天冬酰胺。

RGD肽 (GRGDTP): 含有苏氨酸而不是天冬酰胺。

RGD肽 (GRGDNP) (HCl): 该肽的盐酸盐形式。

独特性

RGD肽 (GRGDNP) (TFA) 由于其特定的序列和三氟乙酸 (TFA) 盐形式而独一无二,这会影响其溶解度和稳定性。 它具有竞争性抑制整合素 α5β1 结合和促进细胞凋亡的能力,使其在针对细胞粘附和癌症治疗的研究中特别有价值 .

生物活性

Overview

RGD peptide (GRGDNP) (TFA) is a synthetic peptide characterized by the sequence of amino acids glycine, arginine, glycine, aspartic acid, asparagine, and proline. This peptide is known for its significant role in cell adhesion and migration through its interaction with integrin receptors, particularly integrin α5β1. It acts as a competitive inhibitor of integrin-ligand interactions, making it a valuable compound in various biological and medical applications.

The biological activity of RGD peptides is primarily mediated through their binding to integrin receptors on the cell surface. The mechanism can be summarized as follows:

- Binding to Integrins : RGD peptides bind to integrin receptors such as α5β1, αvβ3, and αvβ5, which are crucial for cell adhesion and signaling.

- Inhibition of Cell Adhesion : By occupying the binding sites on integrins, RGD peptides disrupt the interaction between integrins and the extracellular matrix (ECM), leading to reduced cell adhesion and migration.

- Induction of Apoptosis : RGD peptides can promote apoptosis through conformational changes that enhance the activation of pro-caspase-3, leading to programmed cell death .

1. Cell Adhesion and Migration Studies

Research has demonstrated that RGD peptides can significantly influence endothelial cell migration. For instance, studies showed that endothelial cells exhibited increased migration speeds when stimulated with sphingosine-1-phosphate (S1P) in the presence of cyclic RGD peptides compared to linear forms. This highlights the importance of peptide conformation in mediating biological responses .

2. Bone Biology

RGD peptides have been extensively studied for their role in bone biology. The RGD sequence is critical for binding to integrins involved in bone function. Synthetic RGD peptides have been used to develop new drugs aimed at enhancing bone regeneration by promoting osteoblastic activity and angiogenesis .

Case Study 1: Endothelial Cell Migration

In a study examining endothelial cell behavior under shear stress conditions, it was found that cyclic RGD peptides enhanced cell adhesion strength and migration speed significantly compared to linear RGD peptides. This suggests that the structural conformation of RGD plays a crucial role in modulating cellular responses .

Case Study 2: In Vivo Performance

A comparative study on the effects of RGD-modified hydroxyapatite (HA) implants showed that while both RGD and DGEA (a collagen-derived peptide) enhanced in vitro cell adhesion, only DGEA promoted bone formation in vivo. Conversely, RGD-modified HA inhibited new bone synthesis, indicating that the context of peptide application is critical for desired outcomes .

Research Findings

属性

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N10O10.C2HF3O2/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43;3-2(4,5)1(6)7/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28);(H,6,7)/t11-,12-,13-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZWQCVQZWXDRF-ZMNOQRQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39F3N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。